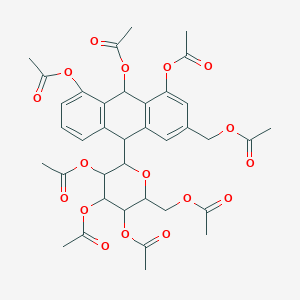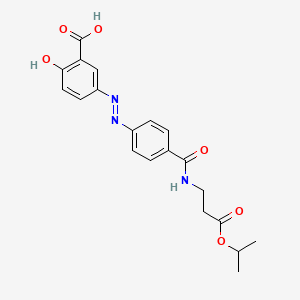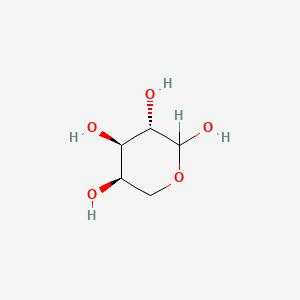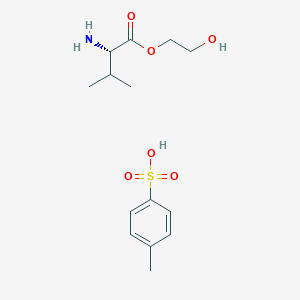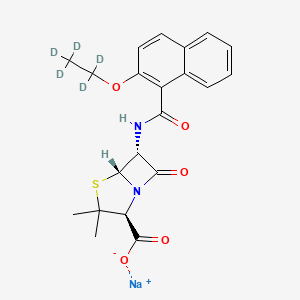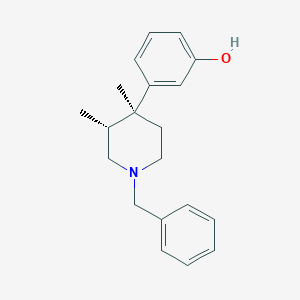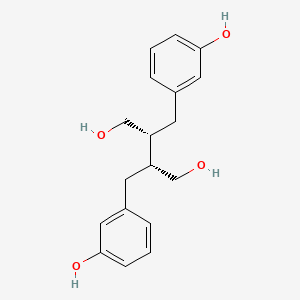
Enterodiol
Descripción general
Descripción
Enterodiol is a lignan.
This compound is a natural product found in Linum usitatissimum, Sesamum indicum, and other organisms with data available.
Aplicaciones Científicas De Investigación
Interacción con la Microbiota Intestinal
La microbiota intestinal humana puede convertir los lignanos de la dieta en compuestos biológicamente activos, especialmente enterolignanos como la enterolactona y el enterodiol {svg_1}. Estos compuestos desempeñan funciones antiinflamatorias y antioxidantes, actúan como activadores del receptor de estrógenos y modulan la expresión génica y/o la actividad enzimática {svg_2}.
Función en la Salud Cardiometabólica
La enterolactona y el this compound afectan la relación entre la calidad de la dieta y los lípidos en sangre, el control glucémico, la adiposidad y la presión arterial {svg_3}. Esto sugiere que estos compuestos podrían desempeñar un papel significativo en la salud cardiometabólica.
Biotransformación a partir de Semillas de Lino Desgrasadas
El this compound se puede biotransformar a partir de semillas de lino desgrasadas por bacterias intestinales humanas. Este proceso es una parte importante de cómo se metabolizan y utilizan los lignanos de la dieta en el cuerpo.
4. Efectos sobre la Producción Hormonal y la Expresión del Receptor Se ha descubierto que el this compound tiene efectos sobre la producción hormonal y la expresión del receptor. Esto podría tener implicaciones para una variedad de procesos y condiciones fisiológicos.
Uso como Biomarcador Dietético
Debido a su presencia en ciertos alimentos y su metabolización por bacterias intestinales, el this compound se puede utilizar como un biomarcador dietético. Esto puede ayudar a los investigadores a comprender los hábitos dietéticos de las personas y cómo se relacionan con los resultados de salud.
Propiedades Terapéuticas
Se ha descubierto que el this compound tiene varias propiedades terapéuticas. Si bien se necesita más investigación para comprender completamente estos efectos, esto sugiere que el this compound podría utilizarse potencialmente en el tratamiento de ciertas afecciones.
Función en la Investigación del Cáncer de Mama
El this compound se ha utilizado en la investigación del cáncer de mama. Sus efectos sobre los receptores de estrógenos podrían convertirlo en una herramienta valiosa para comprender y potencialmente tratar esta enfermedad.
Mecanismo De Acción
Target of Action
Enterodiol, also known as (-)-Enterodiol, is a type of lignan, a class of compounds with a polyphenolic structure . It is classified as an enterolignan or mammalian lignan . This compound’s primary targets are estrogen receptors . These receptors play a crucial role in various biological functions, including the regulation of the reproductive system and secondary sexual characteristics.
Mode of Action
This compound interacts with its targets, the estrogen receptors, by binding to them . This binding can lead to both estrogenic and anti-estrogenic activities, depending on several factors, including the concentration of this compound, the concentrations of endogenous estrogens, and individual characteristics, such as gender and menopausal status .
Biochemical Pathways
This compound is formed by the action of intestinal bacteria on lignan precursors . The most prevalent lignan, secoisolariciresinol diglucoside (SDG), is consumed with linseed and converted into mammalian lignans, this compound and enterolactone, by the gut microbiota . This conversion process involves the hydrolysis of SDG to secoisolariciresinol, followed by further metabolism to form this compound .
Pharmacokinetics
This compound is efficiently absorbed in the body . After oral intake of SDG, this compound appears in the serum, peaking after 5-7 hours . The plasma elimination half-life of this compound is approximately 4.8 hours . The biologically active metabolites, this compound and enterolactone, are attained after 12-24 hours and 24-36 hours, respectively, with half-lives of 9.4 hours and 13.2 hours .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its interaction with estrogen receptors and its antioxidant properties . This compound has been associated with anti-inflammatory and anti-oxidant roles, modulation of gene expression, and potential benefits related to cardiovascular diseases, cancer, osteoporosis, and menopausal symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, dietary factors can affect the bioavailability of this compound . The intake of lignan-rich foods, such as flaxseeds, can increase the levels of this compound in the body . Furthermore, the gut microbiota, which plays a crucial role in the conversion of lignan precursors to this compound, can be influenced by various environmental factors, including diet and lifestyle .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Enterodiol interacts with various enzymes, proteins, and other biomolecules. It is formed from the major lignan compound, secoisolariciresinol diglucoside (SDG), which is consumed with linseed and converted into mammalian lignans, this compound and enterolactone, by the gut microbiota . The metabolic reactions involved include phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .
Cellular Effects
This compound has been shown to have potential preventive effects on various types of cells and cellular processes. It has been associated with the prevention of hormone-dependent diseases, such as osteoporosis, cardiovascular diseases, hyperlipemia, breast cancer, colon cancer, prostate cancer, and menopausal syndrome .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, this compound can be transported by hepatic membranes upon the addition of ATP, significantly increasing the ATPase activity . This suggests that this compound may escape liver inactivation by being pumped out from the hepatocytes to the bloodstream .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is formed from the major lignan compound, secoisolariciresinol diglucoside (SDG), through a series of metabolic reactions including phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .
Transport and Distribution
This compound can be transported by hepatic membranes upon the addition of ATP . This suggests that this compound may escape liver inactivation by being pumped out from the hepatocytes to the bloodstream .
Subcellular Localization
Given its transport by hepatic membranes , it is likely that this compound is localized in the cell membrane
Propiedades
IUPAC Name |
(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047876 | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80226-00-2 | |
| Record name | Enterodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80226-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enterodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080226002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enterodiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTERODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF4X2AWRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)
